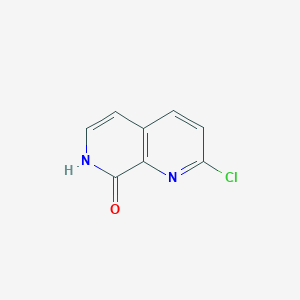

2-Chloro-1,7-naphthyridin-8(7H)-one

Overview

Description

2-Chloro-1,7-naphthyridin-8(7H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is closely related to the 1,8-naphthyridine and 1,6-naphthyridinone families, which have been extensively studied due to their biological activities and potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of related naphthyridinone compounds involves several steps, including condensation reactions and selective conversions. For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are synthesized by condensing 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective diazotization and N-methylation . Another method includes the Vilsmeier-Haack type reaction route to synthesize 2-chloro-3-formyl-1,8-naphthyridine, which can be further modified to create novel naphthyridine derivatives .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be functionalized at various positions. The structure of 2,2',4,4'-tetramethyl-7,7'-diazenediylbis(1,8-naphthyridin-1-ium) bis(perchlorate) demonstrates that the naphthyridine systems are planar, with the ten atoms having a mean deviation of only 0.01 Å from the least-squares plane .

Chemical Reactions Analysis

Naphthyridinones undergo various chemical reactions, including Pd-catalyzed amidation, which allows for the functionalization of 2-chloro- and 2,7-dichloro-1,8-naphthyridines with primary amides. This reaction shows good functional-group tolerance and can yield both symmetric and nonsymmetric diamido-naphthyridines . Additionally, sequential one-pot Suzuki–Miyaura cross-couplings have been employed to differentially functionalize 1,6-naphthyridin-2(1H)-ones, leading to highly functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridinone derivatives are influenced by their molecular structure and the substituents attached to the naphthyridine core. For example, the planarity of the naphthyridine system can affect its stacking interactions and hydrogen bonding capabilities, as seen in the crystal structure of the tetramethyl diazenediylbis(naphthyridin-1-ium) salt . The reactivity of these compounds in chemical reactions, such as amidation and cross-coupling, is also a direct result of their electronic and steric properties .

Scientific Research Applications

Chemical Transformations and Reactions

2-Chloro-1,7-naphthyridin-8(7H)-one undergoes interesting chemical transformations. For instance, when treated with potassium amide, it can convert into a mixture of amino-naphthyridines through a tele-amination process. This demonstrates the compound's versatility in nucleophilic substitution reactions and its potential as a precursor for various substituted naphthyridines (Plas, Woźniak, & Veldhuizen, 2010). Additionally, its reaction with primary amides in the presence of Pd(OAc)2 leads to the formation of diamido-naphthyridines, showing good functional-group tolerance and yielding insights into catalytic amidation processes (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Synthesis of Novel Compounds

The scaffold of 2-Chloro-1,7-naphthyridin-8(7H)-one has been utilized in the efficient synthesis of diverse compounds. For example, using diaryliodonium salts, novel 2,7-naphthyridone-based inhibitors with selective inhibition against MET/AXL kinase were developed. This showcases the compound's utility in creating targeted therapeutic agents (Wang et al., 2020). Another study elaborated on its use in constructing bidentate and tridentate ligands for Ru(II) complexes, highlighting its role in the development of metallosupramolecular architectures (Singh & Thummel, 2009).

Applications in Biology and Materials Science

2-Chloro-1,7-naphthyridin-8(7H)-one derivatives have been explored for their antibacterial activities and efflux pump inhibition capabilities, particularly against Staphylococcus aureus strains. This suggests potential applications in addressing antibiotic resistance (Oliveira-Tintino et al., 2020). Additionally, some derivatives have been synthesized for antimicrobial activity testing against common bacterial strains, underscoring the compound's relevance in developing new antimicrobial agents (Sakram et al., 2018).

properties

IUPAC Name |

2-chloro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOKYYIIWNBHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CNC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717614 | |

| Record name | 2-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,7-naphthyridin-8(7H)-one | |

CAS RN |

930303-55-2 | |

| Record name | 2-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

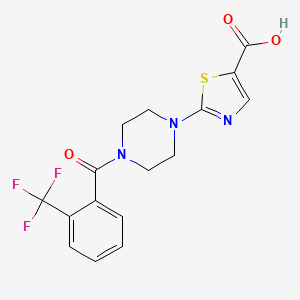

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)